2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one
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Overview
Description
2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one is a complex organic compound that belongs to the class of purine nucleosides. These compounds are characterized by a purine base attached to a ribosyl or deoxyribosyl moiety. This compound has significant importance in various scientific fields due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one involves multiple steps, including the protection and deprotection of functional groups, nucleophilic substitutions, and cyclization reactions. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product’s yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and as a quality control standard in manufacturing processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, bind to receptors, or interfere with nucleic acid synthesis. The exact pathways depend on the biological context and the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
8-methoxyguanosine: Similar structure but with a methoxy group at the 8-position.
2-thioadenosine: Contains a sulfur atom in place of an oxygen atom in the purine ring.
Uniqueness
2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H19N5O5 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one |
InChI |
InChI=1S/C17H19N5O5/c18-16-20-13-12(14(25)21-16)19-17(26-8-9-4-2-1-3-5-9)22(13)15-11(24)6-10(7-23)27-15/h1-5,10-11,15,23-24H,6-8H2,(H3,18,20,21,25)/t10-,11-,15+/m0/s1 |
InChI Key |
ZIWLEKIWJTXVPN-ZIBATOQPSA-N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@H]1O)N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)CO |
Canonical SMILES |
C1C(OC(C1O)N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)CO |
Origin of Product |
United States |
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